L-Allooctopine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

63358-47-4 |

|---|---|

分子式 |

C9H18N4O4 |

分子量 |

246.26 g/mol |

IUPAC 名称 |

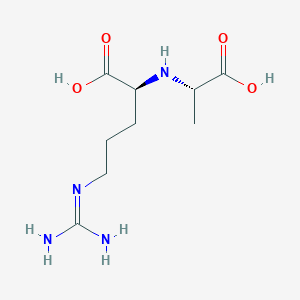

(2S)-2-[[(1S)-1-carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C9H18N4O4/c1-5(7(14)15)13-6(8(16)17)3-2-4-12-9(10)11/h5-6,13H,2-4H2,1H3,(H,14,15)(H,16,17)(H4,10,11,12)/t5-,6-/m0/s1 |

InChI 键 |

IMXSCCDUAFEIOE-WDSKDSINSA-N |

手性 SMILES |

C[C@@H](C(=O)O)N[C@@H](CCCN=C(N)N)C(=O)O |

规范 SMILES |

CC(C(=O)O)NC(CCCN=C(N)N)C(=O)O |

物理描述 |

White powder; [Acros Organics MSDS] |

同义词 |

L-(+)-Allooctopine; N2-[(1S)-1-Carboxyethyl]-L-arginine; N2-(1-Carboxyethyl)-L-arginine |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to L-Allooctopine: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Allooctopine, a naturally occurring opine, is a diastereomer of octopine found in certain marine invertebrates and crown gall tumors. Chemically designated as N2-[(1S)-1-Carboxyethyl]-L-arginine, it plays a significant role in the anaerobic metabolism of these organisms. Notably, this compound is recognized as a competitive inhibitor of octopine dehydrogenase, an enzyme crucial for the catabolism of octopine. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis, purification, and characterization, as well as an enzyme inhibition assay, are presented to facilitate further research and application in drug development and biochemical studies.

Chemical Structure and Identification

This compound is an amino acid derivative formed from the condensation of L-arginine and D-alanine. Its structure is characterized by a guanidinium group from the arginine residue and a chiral center from the alanine moiety.

-

IUPAC Name: (2S)-2-[[(1S)-1-carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid[1]

-

Synonyms: (+)-ALLO-OCTOPINE, (S),(S)-octopine, L-(+)-ALLO-OCTOPINE, N2-[(1S)-1-Carboxyethyl]-L-arginine[3][4]

Physicochemical Properties

This compound is a white to off-white solid that is hygroscopic in nature. Its solubility is limited in methanol and water, with sonication aiding dissolution in the latter.

| Property | Value | Reference |

| Physical State | White to Off-White Solid | [3][4] |

| Melting Point | 253 - 255 °C (decomposes) | [3] |

| Solubility | Slightly soluble in Methanol and Water (with sonication) | [3] |

| Stability | Hygroscopic | [3] |

| Storage Temperature | 2-8°C | [4] |

| Monoisotopic Mass | 246.13280507 Da | [4] |

| Topological Polar Surface Area | 151 Ų | [4] |

| Hydrogen Bond Donor Count | 5 | [4] |

| Hydrogen Bond Acceptor Count | 6 | [4] |

| Rotatable Bond Count | 9 | [4] |

Experimental Protocols

Synthesis of this compound

A detailed protocol for the chemical synthesis of this compound can be adapted from the methods described for opine synthesis. The following is a representative procedure based on the reductive condensation of L-arginine and pyruvic acid, followed by stereospecific separation.

Materials:

-

L-Arginine

-

Pyruvic acid

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dowex 50W-X8 resin (H⁺ form)

-

Dowex 1-X8 resin (acetate form)

Procedure:

-

Reaction Setup: Dissolve L-arginine and a molar excess of pyruvic acid in deionized water. Adjust the pH of the solution to 8.0 with NaOH.

-

Reductive Amination: Cool the reaction mixture to 0-4°C in an ice bath. Slowly add a solution of NaBH₄ in water, maintaining the pH at 8.0 by the dropwise addition of HCl.

-

Quenching: After the addition of NaBH₄ is complete, stir the reaction mixture for an additional 2 hours at room temperature. Quench the reaction by adjusting the pH to 2.0 with concentrated HCl.

-

Purification by Ion-Exchange Chromatography:

-

Apply the reaction mixture to a column of Dowex 50W-X8 resin (H⁺ form).

-

Wash the column with deionized water to remove unreacted pyruvic acid and other anionic components.

-

Elute the opine mixture with a gradient of ammonium hydroxide (e.g., 0 to 2 M).

-

Monitor the fractions using thin-layer chromatography (TLC) or a specific colorimetric assay for guanidinium compounds.

-

Pool the fractions containing the opine mixture and lyophilize.

-

-

Separation of Diastereomers:

-

The resulting mixture contains both octopine and allooctopine. Separation can be achieved by fractional crystallization or by chromatography on a Dowex 1-X8 resin (acetate form), eluting with a shallow acetic acid gradient. The different pKa values of the diastereomers allow for their separation.

-

Characterization of this compound

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5 mL of deuterium oxide (D₂O).

Instrumentation and Parameters (Example):

-

Instrument: Bruker Avance 500 MHz NMR spectrometer (or equivalent)

-

¹H NMR:

-

Pulse program: zg30

-

Number of scans: 16

-

Relaxation delay: 2.0 s

-

Spectral width: 12 ppm

-

-

¹³C NMR:

-

Pulse program: zgpg30

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Spectral width: 200 ppm

-

LC-MS can be used to confirm the molecular weight and purity of this compound.

Instrumentation and Parameters (Example):

-

LC System: Agilent 1260 Infinity II HPLC (or equivalent)

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from 2% to 50% B over 15 minutes.

-

Flow Rate: 0.3 mL/min

-

MS System: Agilent 6120 Quadrupole LC/MS (or equivalent)

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Scan Range: m/z 100-500

Expected Result: A major peak corresponding to the protonated molecule [M+H]⁺ at m/z 247.14.

Biological Activity: Inhibition of Octopine Dehydrogenase

This compound is a known competitive inhibitor of octopine dehydrogenase (ODH), an enzyme that catalyzes the reversible reductive condensation of L-arginine and pyruvate to form D-octopine.

Experimental Protocol: Octopine Dehydrogenase Inhibition Assay

This protocol is adapted from a standard spectrophotometric assay for ODH activity.[5]

Materials:

-

Octopine dehydrogenase (from a commercial source or purified from scallop muscle)

-

150 mM Sodium Phosphate Buffer, pH 7.5

-

60 mM L-Arginine solution

-

60 mM Sodium Pyruvate solution

-

4.2 mM NADH solution

-

This compound stock solution (in buffer)

-

UV-Vis Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a 1 mL cuvette, prepare the following reaction mixture:

-

800 µL of 150 mM Sodium Phosphate Buffer, pH 7.5

-

50 µL of 60 mM L-Arginine solution

-

50 µL of 60 mM Sodium Pyruvate solution

-

50 µL of 4.2 mM NADH solution

-

Variable volumes of this compound stock solution and buffer to a final volume of 950 µL. A range of inhibitor concentrations should be tested. A control reaction with no inhibitor should also be prepared.

-

-

Enzyme Addition: Initiate the reaction by adding 50 µL of a diluted octopine dehydrogenase solution (e.g., 0.1-0.5 units/mL).

-

Spectrophotometric Measurement: Immediately mix the solution by inversion and monitor the decrease in absorbance at 340 nm for 5 minutes at 25°C. The rate of NADH oxidation is proportional to the enzyme activity.

-

Data Analysis:

-

Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

To determine the type of inhibition and the inhibition constant (Ki), perform the assay at varying concentrations of one substrate (e.g., L-arginine) while keeping the other substrate and NADH concentrations constant, for each concentration of this compound.

-

Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). For competitive inhibition, the lines will intersect on the y-axis.

-

Signaling Pathways and Logical Relationships

The primary described biological role of this compound is its involvement in the regulation of opine metabolism through competitive inhibition of octopine dehydrogenase. This can be visualized as a simple enzymatic reaction pathway.

Conclusion

This compound is a valuable tool for studying the enzymology of opine dehydrogenases and the metabolic pathways in which they are involved. Its role as a competitive inhibitor makes it a potential lead compound for the development of specific enzyme inhibitors. The detailed protocols provided in this guide are intended to support researchers in the synthesis, characterization, and biological evaluation of this compound, thereby fostering further advancements in our understanding of its biochemical significance and potential applications.

References

L-Allooctopine: A Comprehensive Technical Guide on its Discovery, Natural Occurrence, and Biological Role

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Allooctopine, a diastereoisomer of the more commonly known D-octopine, is an unusual amino acid derivative found in specific biological contexts. This technical guide provides an in-depth exploration of the discovery, natural occurrence, and biological significance of this compound. It details the methodologies for its isolation and characterization, presents available quantitative data, and illustrates its metabolic context through signaling pathway diagrams. This document serves as a foundational resource for researchers investigating opine metabolism, enzyme inhibition, and the unique biochemical interactions between pathogens and their hosts.

Discovery and Chemical Nature

This compound was discovered as a direct consequence of the chemical synthesis of D-octopine. Synthetic procedures aiming to produce D-octopine, a condensation product of D-arginine and pyruvic acid, invariably lead to the formation of a mixture of two diastereoisomers: D-octopine and this compound. This is due to the creation of a new chiral center at the alanine moiety of the molecule.

This compound is structurally N²-(1-carboxyethyl)-L-arginine. The key distinction between this compound and D-octopine lies in the stereochemistry at the α-carbon of the alanine residue.

Natural Occurrence

The primary natural source of this compound is linked to the pathogenic bacterium Agrobacterium tumefaciens, the causative agent of crown gall disease in plants. Crown gall tumors, induced by the transfer of T-DNA from the bacterial Ti plasmid into the plant genome, are reprogrammed to synthesize novel compounds called opines. These opines, including D-octopine, serve as a specific source of carbon and nitrogen for the colonizing bacteria. While D-octopine is the predominant isomer produced in these tumors, the presence of this compound as a minor component has been reported, likely arising from the less specific nature of the synthesizing enzymes or non-enzymatic processes within the tumor microenvironment.

While opine dehydrogenases are also found in marine invertebrates, and these organisms are known to produce octopine, specific quantitative data on the natural occurrence and concentration of this compound in marine species remains limited in the currently available scientific literature.

Quantitative Data

Quantitative data on the natural abundance of this compound is scarce. However, studies on crown gall tumors have provided some insights into the prevalence of opine-producing tumors.

| Organism/Tissue | Compound | Concentration/Frequency | Reference |

| Crown Gall Tumors (Various Plants) | D-Octopine | Varies significantly, can be high | [Not explicitly cited] |

| Crown Gall Tumors (Grapevine) | Octopine-positive tumors | 58.8% of opine-positive samples | [Not explicitly cited] |

| This compound | Data not available | Not explicitly quantified in natural sources | N/A |

Note: The lack of specific quantitative data for this compound concentrations in natural tissues represents a significant knowledge gap and an opportunity for future research.

Biological Activity and Significance

The primary biological role attributed to this compound is its function as a competitive inhibitor of D-octopine dehydrogenase (ODH) .[1] This enzyme is crucial for the catabolism of D-octopine in Agrobacterium tumefaciens and is also involved in anaerobic metabolism in certain marine invertebrates.

By competitively inhibiting ODH, this compound can modulate the metabolic pathways dependent on D-octopine utilization. In the context of Agrobacterium-plant interactions, this could potentially influence the fitness of the bacteria by interfering with their ability to utilize their primary nutrient source within the tumor. In marine invertebrates, such inhibition could impact their anaerobic energy production.

Experimental Protocols

Isolation and Purification of this compound

A detailed method for the separation of this compound from a synthetic mixture of D-octopine and this compound is described in U.S. Patent 4,615,976. The protocol relies on the differential solubility of the two diastereoisomers at a specific pH.

Protocol Overview:

-

Dissolution: A mixture of D-octopine and this compound is dissolved in water with gentle heating (e.g., 80°C).

-

pH Adjustment: The solution is cooled to room temperature, and the pH is adjusted to approximately 5.3-5.5 using 2M HCl. This pH is near the isoelectric point of this compound, reducing its solubility.

-

Crystallization of this compound: The solution is cooled to 0-5°C for 24-48 hours, optionally after seeding with this compound crystals.

-

Filtration: The precipitated white solid, which is highly enriched in this compound (purity reported as ~99%), is collected by filtration.

-

Purification of D-Octopine (from filtrate): The filtrate, now enriched with D-octopine, can be further processed by adding methanol to induce the crystallization of D-octopine.

Characterization of this compound

Standard analytical techniques can be employed for the characterization of purified this compound:

-

High-Performance Liquid Chromatography (HPLC): Used to assess purity and for quantitative analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

Octopine Dehydrogenase Activity Assay

The activity of octopine dehydrogenase and the inhibitory effect of this compound can be measured spectrophotometrically by monitoring the change in absorbance of NADH at 340 nm.

Assay Principle:

Octopine dehydrogenase catalyzes the reversible reaction: D-octopine + NAD⁺ ⇌ L-arginine + pyruvate + NADH + H⁺

In the forward reaction (octopine synthesis), the consumption of NADH leads to a decrease in absorbance at 340 nm.

Typical Assay Mixture:

-

Phosphate buffer (pH ~7.0)

-

L-arginine

-

Pyruvate

-

NADH

-

Octopine dehydrogenase enzyme

Procedure for Inhibition Study:

-

A standard assay is performed to measure the baseline activity of the enzyme.

-

Varying concentrations of this compound are added to the reaction mixture.

-

The rate of NADH oxidation is measured in the presence of the inhibitor.

-

The data can be used to determine the type of inhibition (competitive, non-competitive, etc.) and, with further analysis, the inhibition constant (Kᵢ).

Signaling and Metabolic Pathways

This compound's biological relevance is intrinsically linked to the octopine metabolic pathway in Agrobacterium tumefaciens. The bacterium utilizes D-octopine as a nutrient source through a series of enzymatic reactions encoded by the occ (octopine catabolism) operon on the Ti plasmid.

Caption: Octopine synthesis in the plant tumor and its subsequent catabolism by Agrobacterium tumefaciens, highlighting the inhibitory role of this compound.

The workflow for the isolation of this compound from a synthetic mixture can be visualized as follows:

Caption: Experimental workflow for the separation of this compound and D-octopine based on differential solubility.

Conclusion and Future Directions

This compound, while less studied than its diastereomer D-octopine, presents an interesting case of stereospecificity in biological systems. Its role as a competitive inhibitor of octopine dehydrogenase suggests a potential for modulating the unique metabolic relationship between Agrobacterium tumefaciens and its plant hosts.

Future research should focus on:

-

Quantitative Analysis: Developing sensitive methods to accurately quantify the concentration of this compound in crown gall tumors and marine invertebrates.

-

Enzyme Kinetics: Determining the inhibition constant (Kᵢ) of this compound for octopine dehydrogenases from various sources to better understand its inhibitory potency.

-

Biological Impact: Investigating the in vivo effects of this compound on the growth and virulence of Agrobacterium tumefaciens and on the physiology of marine organisms.

-

Biosynthesis: Elucidating the precise enzymatic or non-enzymatic mechanisms that lead to the formation of this compound in natural systems.

A deeper understanding of this compound will not only enhance our knowledge of fundamental biological processes but may also open avenues for the development of novel antimicrobial agents or tools for studying enzyme stereospecificity.

References

The Enigmatic Pathway of L-Allooctopine: A Technical Guide to its Biosynthesis in Marine Invertebrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast and chemically diverse ecosystems of the marine environment, invertebrates have evolved unique metabolic pathways to adapt to conditions of hypoxia and anoxia. Among these adaptations is the production of opines, a class of unusual amino acid derivatives, through the reductive condensation of an amino acid and an α-keto acid. This technical guide delves into the biosynthesis of a specific opine, L-allooctopine, a stereoisomer of the more commonly studied D-octopine. While research has extensively covered the broader family of opine dehydrogenases, the specific enzymatic machinery and regulatory mechanisms governing the synthesis of this compound remain a focused area of investigation. This document aims to provide a comprehensive overview of the core biosynthetic pathway, present available quantitative data, detail relevant experimental protocols, and visualize the key processes for researchers in marine biotechnology and drug development.

Core Biosynthesis Pathway of Opines

The synthesis of opines, including this compound, is a critical anaerobic pathway in many marine invertebrates, particularly molluscs. This pathway functions to maintain the redox balance (NAD+/NADH ratio) within the cytoplasm during periods of intense muscular activity or oxygen deprivation, thus allowing glycolysis to continue producing ATP. The key enzymes responsible for this process are the opine dehydrogenases (ODHs), a family of NAD+-dependent oxidoreductases.

The generalized reaction for opine synthesis is as follows:

L-Amino Acid + Pyruvate + NADH + H+ ⇌ Opine + NAD+ + H2O

In the context of this compound, the specific substrates are L-arginine and pyruvate. The enzyme octopine dehydrogenase (ODH) catalyzes their reductive condensation to form this compound. The stereospecificity of the enzyme is the crucial determinant for the formation of the this compound isomer over other potential stereoisomers like D-octopine.

Key Enzyme: Octopine Dehydrogenase (EC 1.5.1.11)

Octopine dehydrogenase is the central catalyst in this pathway. It is a monomeric enzyme with a molecular weight of approximately 38 kDa, composed of two distinct domains. One domain contains a Rossmann fold, characteristic of dinucleotide-binding proteins, which serves as the binding site for the cofactor NADH. The second domain is responsible for binding the amino acid and keto acid substrates. The sequential and ordered binding of substrates (NADH, then L-arginine, and finally pyruvate) is a key feature of the catalytic mechanism. This ordered binding is thought to prevent the premature reduction of pyruvate to lactate.

Quantitative Data on Opine Dehydrogenases

Table 1: Kinetic Parameters of Octopine Dehydrogenase from Marine Invertebrates

| Organism | Tissue | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Reference |

| Pecten maximus | Adductor Muscle | L-Arginine | 2.0 | - | 7.0 | [1] |

| Pyruvate | 0.4 | - | 7.0 | [1] | ||

| NADH | 0.04 | - | 7.0 | [1] | ||

| D-Octopine | 8.0 | - | 9.0 | [2] | ||

| NAD+ | 0.25 | - | 9.0 | [2] | ||

| Sepia officinalis | Mantle Muscle | L-Arginine | - | - | - | [3] |

| Brain | Octopine | (10-fold lower than muscle) | - | - | [3] | |

| Mytilus edulis | - | L-Arginine | - | - | - | [4] |

| Calliactis parasitica | - | L-Arginine | - | - | - | [4] |

| L-Lysine | (similar to L-arginine) | - | - | [4] |

Note: '-' indicates data not available in the cited literature. The kinetic properties can vary significantly between species and even between different tissues within the same organism, reflecting adaptation to different metabolic demands.

Experimental Protocols

Purification of Octopine Dehydrogenase (from Pecten maximus as a representative example)

This protocol is a generalized procedure based on methods described in the literature.[5]

a. Tissue Homogenization:

-

Excise the adductor muscle from fresh or frozen scallops (Pecten maximus).

-

Mince the tissue and homogenize in 3 volumes of ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 5 mM 2-mercaptoethanol).

-

Centrifuge the homogenate at 15,000 x g for 30 minutes at 4°C to remove cellular debris.

b. Ammonium Sulfate Fractionation:

-

Slowly add solid ammonium sulfate to the supernatant to achieve 40% saturation, while gently stirring on ice.

-

After stirring for 30 minutes, centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Discard the pellet and increase the ammonium sulfate concentration of the supernatant to 75% saturation.

-

Stir for 30 minutes and centrifuge as before.

-

Resuspend the pellet (containing the majority of the ODH activity) in a minimal volume of extraction buffer and dialyze extensively against the same buffer.

c. Ion-Exchange Chromatography:

-

Load the dialyzed sample onto a DEAE-cellulose or similar anion-exchange column pre-equilibrated with the extraction buffer.

-

Wash the column with the equilibration buffer to remove unbound proteins.

-

Elute the bound proteins with a linear gradient of NaCl (e.g., 0-0.5 M) in the extraction buffer.

-

Collect fractions and assay for ODH activity. Pool the active fractions.

d. Affinity Chromatography:

-

Apply the pooled active fractions to a Procion Red agarose or similar affinity column. Malate dehydrogenase, a potential contaminant, will bind to this column while ODH flows through.[4]

-

Alternatively, a Cibacron Blue F3G-A-Sepharose column can be used where ODH is not retained.[4]

e. Gel Filtration Chromatography:

-

Concentrate the active fractions from the previous step.

-

Load the concentrated sample onto a Sephadex G-100 or similar gel filtration column pre-equilibrated with the extraction buffer.

-

Elute with the same buffer and collect fractions.

-

Assay the fractions for ODH activity and pool the purest, most active fractions.

-

Assess purity by SDS-PAGE.

Enzyme Assay for Octopine Dehydrogenase Activity

This protocol is adapted from a standard method for determining ODH activity.[6]

a. Principle: The activity of octopine dehydrogenase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

b. Reagents:

-

Assay Buffer: 150 mM Sodium Phosphate Buffer, pH 6.6 at 25°C.

-

Substrate 1: 60 mM Sodium Pyruvate solution.

-

Substrate 2: 60 mM L-Arginine solution.

-

Cofactor: 4.2 mM β-NADH solution in assay buffer (prepare fresh).

-

Enzyme solution: Purified or partially purified octopine dehydrogenase.

c. Procedure:

-

In a 1 mL cuvette, combine the following:

-

817 µL Assay Buffer

-

67 µL 60 mM Sodium Pyruvate

-

67 µL 60 mM L-Arginine

-

33 µL 4.2 mM NADH

-

-

Mix by inversion and allow the mixture to equilibrate to 25°C.

-

Initiate the reaction by adding 16.5 µL of the enzyme solution.

-

Immediately start monitoring the decrease in absorbance at 340 nm for 5 minutes using a spectrophotometer.

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time curve.

d. Calculation of Enzyme Activity: One unit of ODH activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmole of NADH per minute under the specified conditions. The activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6.22 mM-1cm-1).

Visualizations

Biosynthesis Pathway of this compound

Caption: Reductive condensation of L-arginine and pyruvate to form this compound.

Experimental Workflow for ODH Purification

Caption: A representative workflow for the purification of octopine dehydrogenase.

Conclusion and Future Directions

The biosynthesis of this compound in marine invertebrates is a fascinating example of metabolic adaptation. While the general pathway involving octopine dehydrogenase is well-established, the specific factors that dictate the production of the this compound stereoisomer are not fully elucidated. Future research should focus on the isolation and characterization of specific "allooctopine dehydrogenases" to understand the structural basis of their stereoselectivity. Such studies, combining protein crystallography, site-directed mutagenesis, and detailed kinetic analyses, will be invaluable. A deeper understanding of this pathway could open avenues for the development of novel biocatalysts and therapeutics, harnessing the unique chemical space offered by marine natural products. The protocols and data presented in this guide provide a solid foundation for researchers to embark on these exciting investigations.

References

- 1. Investigation on the kinetic mechanism of octopine dehydrogenase. A regulatory behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigations on the kinetic mechanism of octopine dehydrogenase. 1. Steady-state kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. kenstoreylab.com [kenstoreylab.com]

- 5. [Octopine dehydrogenase. Purification and catalytic properties] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Octopine Dehydrogenase (ODH) Activity Assay Kit - Profacgen [profacgen.com]

L-Allooctopine (CAS Number 63358-47-4): A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of L-Allooctopine (CAS 63358-47-4), a compound of interest for researchers in biochemistry, plant science, and drug development. This document consolidates available data on its chemical properties, biological activities, and relevant experimental protocols, presented in a format tailored for scientific and research professionals.

Core Chemical and Physical Data

This compound, also known by its systematic name N2-[(1S)-1-Carboxyethyl]-L-arginine, is a derivative of the amino acid arginine. It is classified as an opine, a class of compounds often found in plant crown gall tumors. The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 63358-47-4 | [1][2] |

| Molecular Formula | C₉H₁₈N₄O₄ | [1] |

| Molecular Weight | 246.26 g/mol | [2] |

| Appearance | White to Off-White Solid | [2] |

| Storage Temperature | 2-8°C | [2] |

| Stability | Hygroscopic | |

| Solubility | Slightly soluble in Methanol and Water (sonication may be required) |

Biological Activity and Mechanism of Action

This compound is primarily recognized for its role as a competitive inhibitor of octopine dehydrogenase (ODH), an enzyme that plays a crucial role in the metabolism of opines in certain marine invertebrates and in plant tissues infected by Agrobacterium tumefaciens. Opines serve as a source of carbon and nitrogen for the bacteria. By inhibiting ODH, this compound can interfere with these metabolic processes.

Additionally, this compound has been observed to inhibit the proliferation of callus tissue in apples, suggesting a potential role in regulating plant cell growth and differentiation.

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following sections provide protocols for key experiments involving this compound.

Octopine Dehydrogenase Inhibition Assay

This protocol is adapted from standard spectrophotometric assays for dehydrogenase activity.

Objective: To determine the inhibitory effect of this compound on the activity of octopine dehydrogenase.

Principle: The activity of octopine dehydrogenase is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺. A competitive inhibitor will increase the apparent Michaelis constant (Km) for the substrate without affecting the maximum velocity (Vmax).

Materials:

-

Octopine dehydrogenase (from a suitable source, e.g., Pecten maximus)

-

L-Arginine

-

Sodium pyruvate

-

NADH (β-Nicotinamide adenine dinucleotide, reduced form)

-

This compound (as the inhibitor)

-

Sodium phosphate buffer (e.g., 100 mM, pH 7.0)

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

Procedure:

-

Prepare stock solutions of L-arginine, sodium pyruvate, NADH, and this compound in the sodium phosphate buffer.

-

In a cuvette, prepare a reaction mixture containing the buffer, L-arginine, sodium pyruvate, and NADH at desired concentrations.

-

To test the inhibitory effect, add varying concentrations of this compound to a series of reaction mixtures. A control reaction should be prepared without this compound.

-

Initiate the reaction by adding a specific amount of octopine dehydrogenase enzyme solution.

-

Immediately start monitoring the decrease in absorbance at 340 nm over time. Record the linear rate of the reaction.

-

Calculate the initial velocity (v₀) of the reaction for each concentration of this compound.

-

Analyze the data using Lineweaver-Burk or other suitable kinetic plots to determine the type of inhibition and the inhibition constant (Ki).

Plant Callus Growth Inhibition Assay

This protocol provides a framework for assessing the effect of this compound on the growth of apple callus.

Objective: To quantify the inhibitory effect of this compound on the proliferation of apple callus.

Materials:

-

Established apple callus culture (e.g., from Malus domestica)

-

Murashige and Skoog (MS) medium or other suitable plant tissue culture medium

-

Plant growth regulators (e.g., auxins and cytokinins) as required for maintaining callus growth

-

This compound

-

Sterile petri dishes or culture vessels

-

Analytical balance

Procedure:

-

Prepare sterile MS medium and supplement it with the necessary plant growth regulators.

-

Prepare a stock solution of this compound and filter-sterilize it.

-

Add different concentrations of this compound to the molten MS medium before it solidifies. A control medium without this compound should also be prepared.

-

Weigh equal amounts of healthy apple callus and place them on the prepared media in the petri dishes.

-

Seal the petri dishes and incubate them in a growth chamber under controlled conditions (e.g., temperature, light, and humidity).

-

After a defined period (e.g., 2-4 weeks), carefully remove the callus from each plate and record the fresh weight.

-

The percentage of growth inhibition can be calculated using the formula: % Inhibition = [ (Control Weight - Treated Weight) / Control Weight ] * 100

-

Dose-response curves can be generated to determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of callus growth).

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams have been generated.

Potential Signaling Pathways

While direct evidence for this compound's involvement in specific signaling pathways is limited, its inhibitory effect on callus proliferation suggests a potential interference with plant hormone signaling, particularly pathways involving auxins and cytokinins which are key regulators of cell division and differentiation in plant callus cultures. The metabolism of opines in plants transformed by Agrobacterium can alter the cellular environment, including the availability of arginine and its derivatives. Arginine is a precursor for the synthesis of polyamines and nitric oxide, both of which are important signaling molecules in plant growth and development. By inhibiting opine metabolism, this compound could indirectly affect these signaling pathways.

Conclusion

This compound is a valuable tool for studying enzyme kinetics and plant cell biology. Its specific inhibitory action on octopine dehydrogenase makes it a useful probe for investigating opine metabolism and its consequences. Further research is warranted to elucidate the precise molecular mechanisms by which it inhibits callus growth and to explore its potential applications in agricultural biotechnology and as a lead compound in drug discovery.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical or agricultural advice. All laboratory work should be conducted in accordance with established safety protocols.

References

Physical and chemical properties of L-Allooctopine

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Allooctopine, a member of the opine family of amino acid derivatives, is a subject of increasing interest in various fields of scientific research. Opines are notable for their role in the metabolic processes of certain marine invertebrates and their involvement in the pathology of crown gall disease in plants. This compound, specifically, is recognized as a competitive inhibitor of octopine dehydrogenase, an enzyme crucial for anaerobic metabolism in some organisms. This technical guide provides an in-depth overview of the known physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis, purification, and analysis, and a visualization of its biosynthetic pathway.

Physicochemical Properties

The following tables summarize the known physical and chemical properties of this compound. It is important to note that while some data is well-established, specific quantitative values for properties such as solubility and pKa are not widely available in the current literature.

Physical Properties

| Property | Value | References |

| Appearance | White to off-white solid | [1] |

| Melting Point | 253 - 255 °C (with decomposition) | [1] |

| Solubility | Slightly soluble in water and methanol. Quantitative data not available. | [1] |

| Stability | Hygroscopic | [2] |

| Storage Temperature | 2 - 8 °C | [1] |

Chemical Properties

| Property | Value | References |

| Chemical Name | N2-[(1S)-1-Carboxyethyl]-L-arginine | [1] |

| Synonyms | (S),(S)-octopine, (+)-Allo-octopine, L-(+)-Allooctopine | [1] |

| Molecular Formula | C9H18N4O4 | [3] |

| Molecular Weight | 246.26 g/mol | [3] |

| CAS Number | 63358-47-4 | [1] |

| pKa | Predicted values not readily available. Expected to have multiple pKa values due to the presence of two carboxylic acid groups, an α-amino group, and a guanidinium group. | |

| InChI Key | IMXSCCDUAFEIOE-WDSKDSINSA-N | [3] |

Spectral Data

Detailed experimental spectra for this compound are not widely published. The following provides an overview of the available and expected spectral characteristics.

Mass Spectrometry

An LC-ESI-MS/MS spectrum has been reported for the deprotonated molecule [M-H]-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Predicted 1H-NMR: Signals corresponding to the methine protons of the alanine and arginine moieties, the methylene protons of the arginine side chain, the methyl protons of the alanine moiety, and exchangeable protons of the amino, guanidinium, and carboxyl groups.

-

Predicted 13C-NMR: Signals for the two carboxyl carbons, the methine carbons of both amino acid residues, the methylene carbons of the arginine side chain, the methyl carbon of the alanine residue, and the guanidinium carbon.

Infrared (IR) Spectroscopy

An experimental FTIR spectrum for this compound is not available. Based on its functional groups, the spectrum is expected to show characteristic absorption bands for:

-

O-H stretching of the carboxylic acid groups (broad band around 3000 cm⁻¹).

-

N-H stretching of the amine and guanidinium groups (around 3100-3400 cm⁻¹).

-

C-H stretching of the aliphatic backbone (around 2850-2960 cm⁻¹).

-

C=O stretching of the carboxylic acid groups (around 1700-1725 cm⁻¹).

-

C=N stretching of the guanidinium group (around 1650 cm⁻¹).

-

N-H bending (around 1550-1650 cm⁻¹).

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established methods for opines and related amino acid derivatives.

Enzymatic Synthesis of this compound

This protocol is adapted from the known function of octopine dehydrogenase, which catalyzes the reductive condensation of an amino acid and a keto acid.[4][5]

Materials:

-

Octopine Dehydrogenase (ODH)

-

L-Arginine

-

Sodium Pyruvate

-

NADH (β-Nicotinamide adenine dinucleotide, reduced form)

-

Sodium Phosphate Buffer (0.1 M, pH 7.0)

-

Reaction vessel

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 0.1 M sodium phosphate buffer (pH 7.0), 10 mM L-arginine, and 15 mM sodium pyruvate.

-

Add NADH to a final concentration of 0.2 mM.

-

Initiate the reaction by adding a suitable amount of octopine dehydrogenase.

-

Incubate the reaction mixture at 25°C.

-

Monitor the progress of the reaction by observing the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

-

Once the reaction is complete (i.e., the absorbance at 340 nm stabilizes), the reaction mixture can be used for the purification of this compound.

Extraction and Purification of this compound

This protocol outlines a general procedure for the extraction of opines from biological tissues, followed by purification using ion-exchange chromatography.[6][7]

Extraction:

-

Homogenize the tissue sample (e.g., crown gall tumor or marine invertebrate muscle) in a cold extraction buffer (e.g., 80% methanol or a dilute acid such as 0.1 M HCl).

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant containing the crude extract.

-

The extract can be concentrated under vacuum if necessary.

Purification by Ion-Exchange Chromatography:

-

Resin Preparation: Use a strong cation exchange resin. Equilibrate the column with a low ionic strength buffer at a slightly acidic pH (e.g., 0.2 M sodium citrate buffer, pH 3.0).

-

Sample Loading: Adjust the pH of the crude extract to match the equilibration buffer and load it onto the column. This compound, being positively charged at this pH, will bind to the resin.

-

Washing: Wash the column with the equilibration buffer to remove unbound neutral and anionic impurities.

-

Elution: Elute the bound this compound using a linear gradient of increasing ionic strength (e.g., 0 to 2.0 M NaCl in the equilibration buffer) or by increasing the pH of the elution buffer.

-

Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using a suitable analytical method such as HPLC.

-

Desalting: Pool the fractions containing pure this compound and desalt them using a suitable method like dialysis or gel filtration chromatography.

-

Lyophilization: Lyophilize the desalted solution to obtain pure this compound as a solid.

HPLC Analysis of this compound

This protocol describes a general method for the analysis of opines using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization for fluorescence detection.[8]

Materials:

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Derivatizing agent: o-Phthalaldehyde (OPA) reagent

-

This compound standard and samples

Procedure:

-

Sample and Standard Preparation: Dissolve the this compound standard and samples in the mobile phase A.

-

Derivatization: Mix a small volume of the sample or standard with the OPA reagent and allow the reaction to proceed for a few minutes in the dark to form a fluorescent derivative.

-

HPLC Analysis:

-

Inject the derivatized sample onto the C18 column.

-

Use a gradient elution program, for example, starting with a low percentage of mobile phase B and gradually increasing it to elute the derivatized this compound.

-

Set the fluorescence detector to appropriate excitation and emission wavelengths for the OPA derivative (e.g., Ex: 340 nm, Em: 455 nm).

-

-

Quantification: Identify and quantify the this compound peak in the samples by comparing its retention time and peak area to that of the standard.

Mandatory Visualizations

Biosynthesis of this compound

The biosynthesis of this compound is catalyzed by the enzyme octopine dehydrogenase. This enzyme facilitates the reductive condensation of L-arginine and pyruvic acid, with NADH serving as the reducing agent.[9][10]

Caption: Biosynthesis of this compound from L-Arginine and Pyruvic Acid.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound from a biological sample.

Caption: Workflow for the extraction, purification, and analysis of this compound.

Stability and Storage

This compound is described as being hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] For long-term storage and to maintain its integrity, it is recommended to store this compound at 2-8°C in a tightly sealed container, preferably in a desiccated environment.[1] Stability studies for this compound in various solutions and conditions have not been extensively reported. For experimental purposes, it is advisable to prepare fresh solutions and store them at low temperatures for short periods.

Conclusion

This technical guide provides a consolidated resource on the physical and chemical properties of this compound, alongside practical experimental protocols. While foundational data exists, further research is required to fully characterize this molecule, particularly in obtaining quantitative solubility and pKa values, as well as comprehensive spectral data. The provided methodologies offer a starting point for researchers to synthesize, isolate, and analyze this compound, facilitating further investigation into its biological roles and potential applications.

References

- 1. US3631059A - Process for the extraction and purification of pilocarpine - Google Patents [patents.google.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. N2-(1-carboxyethyl)-L-arginine | C9H18N4O4 | CID 12313676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. D-octopine dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. Insights into the Mechanism of Ligand Binding to Octopine Dehydrogenase from Pecten maximus by NMR and Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Opine - Wikipedia [en.wikipedia.org]

- 10. Opines [bionity.com]

L-Allooctopine: A Technical Overview of a Novel Alanine Derivative

For Researchers, Scientists, and Drug Development Professionals

L-Allooctopine, a derivative of alanine, presents as a subject of interest for novel compound research. This technical guide consolidates the currently available physicochemical data for this compound and outlines a generalized framework for its potential investigation, given the limited specific experimental data in publicly accessible literature.

Physicochemical Properties

A clear understanding of a compound's basic molecular characteristics is the foundation of all further research. The molecular formula and weight of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₉H₁₈N₄O₄ |

| Molecular Weight | 246.26 g/mol [1][2] |

| Monoisotopic Mass | 246.13280507 u |

Biological Activity and Signaling Pathways: An Area for Future Research

As of the latest literature review, specific signaling pathways and detailed biological functions for this compound have not been elucidated. The current body of public domain research does not yet provide established experimental workflows or protocols directly pertaining to this molecule. Its structural relationship to octopine, a known compound involved in metabolic processes in some invertebrates, suggests a potential, though unexplored, role in related biological systems.

A General Framework for Investigation

For a novel compound such as this compound, a structured investigatory workflow is essential. The following diagram illustrates a hypothetical, generalized experimental approach that could be employed to characterize its biological activity and mechanism of action.

References

The Function of L-Allooctopine in Plant Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Allooctopine, a derivative of L-arginine, is a member of the octopine family of opines. These compounds are characteristically synthesized in plant tissues transformed by Agrobacterium tumefaciens, the causative agent of crown gall disease. While the primary role of this compound is to serve as a specific carbon and nitrogen source for the colonizing bacteria, emerging evidence suggests potential physiological effects within the plant tissue itself, particularly in the context of the tumorous growth induced by the infection. This technical guide provides a comprehensive overview of the known functions of this compound in plant tissues, detailing its biosynthesis, physiological impacts, and the analytical methods for its study. The guide also explores its potential as a signaling molecule and outlines experimental protocols for its investigation.

Introduction

Opines are a class of low-molecular-weight compounds produced in plant crown gall tumors or hairy roots upon infection by Agrobacterium species.[1] The synthesis of these compounds is directed by genes located on the T-DNA (transfer DNA) of the bacterial Ti (tumor-inducing) or Ri (root-inducing) plasmid, which is integrated into the plant genome. This compound belongs to the octopine family, which are formed through the reductive condensation of an amino acid with a keto acid.[2] Specifically, this compound is synthesized from L-arginine and pyruvate. While the "opine concept" primarily frames these molecules as a nutritional source for the pathogenic bacteria, creating a selective advantage for them, this guide delves into the direct effects and functions of this compound within the plant's cellular and tissue environment.

Biosynthesis of this compound in Plant Tissues

The synthesis of this compound in transformed plant cells is a direct result of the expression of a bacterial gene, octopine synthase (ocs), which is transferred to the plant genome via the T-DNA.

dot

Caption: Biosynthesis of this compound in transformed plant cells.

The octopine synthase enzyme catalyzes the condensation of L-arginine and pyruvate, utilizing NADPH as a reductant, to form this compound. This process occurs within the cytoplasm of the transformed plant cells.

Physiological Function of this compound in Plant Tissues

The primary and most well-documented function of this compound is to support the growth of Agrobacterium. However, its presence within plant tissues, particularly at high concentrations within crown galls, may have direct physiological consequences for the plant.

Promotion of Tumor Growth

Research has indicated that certain opines, including those of the octopine family, can enhance the growth of crown gall tumors. In studies on bean leaf tumors, the presence of octopine or lysopine during the tumor induction period led to tumors that exhibited enhanced growth in response to subsequent applications of these compounds.[3] This suggests that this compound may directly influence the proliferation of the transformed plant cells.

Quantitative Data on Opine-Induced Tumor Growth

| Plant Species | Opine Treatment | Observation | Reference |

| Bean (Phaseolus vulgaris) | Octopine or Lysopine present during tumor induction | Enhanced subsequent tumor growth in response to the opine. | [3] |

This compound as a Potential Signaling Molecule

While direct evidence for this compound acting as a signaling molecule within the plant is limited, the concept of small molecules modulating plant processes is well-established. Opines are released from transformed plant cells, and it is plausible that they could be perceived by neighboring plant cells, although this remains a topic for further investigation.[2] The interaction between Agrobacterium and the plant involves a complex exchange of chemical signals, and this compound is a key component of this chemical dialogue, primarily signaling to the bacteria.[4]

dot

Caption: Signaling in the Agrobacterium-plant interaction.

Experimental Protocols

The study of this compound in plant tissues requires robust methods for its extraction, detection, and quantification.

Extraction of this compound from Plant Tissues

A common method for opine extraction involves the use of a methanol-based solvent.

Protocol: Methanol-Based Extraction [1]

-

Sample Preparation: Collect plant tissue (e.g., crown gall, leaves) and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the tissue and grind to a fine powder.

-

Extraction:

-

To approximately 30-40 mg of dried powder, add 1 ml of 80% methanol.

-

Vortex the mixture to ensure thorough homogenization.

-

Sonicate for 10 minutes at room temperature.

-

Centrifuge at 14,500 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet with another 1 ml of 80% methanol and combine the supernatants.

-

-

Sample Cleanup (Optional): The combined supernatant can be further purified using solid-phase extraction (SPE) if high levels of interfering compounds are present.

-

Final Preparation: Evaporate the solvent from the supernatant under vacuum and reconstitute the residue in a suitable solvent for analysis (e.g., the initial mobile phase for HPLC).

Analytical Methods for Detection and Quantification

Several analytical techniques can be employed for the detection and quantification of this compound.

4.2.1. UHPLC-ESI-QTOF Mass Spectrometry

This is a highly sensitive and specific method for the analysis of opines.[1]

-

Chromatographic Separation: Ultra-High-Performance Liquid Chromatography (UHPLC) with a suitable column (e.g., a reversed-phase C18 column) is used to separate this compound from other metabolites in the plant extract.

-

Detection and Quantification: Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) Mass Spectrometry is used for detection. Quantification is typically achieved by comparing the peak area of the analyte to that of a known concentration of a standard, often using a matrix-based calibration curve to account for matrix effects.[1]

4.2.2. Colorimetric Assay

A simpler, though less specific, method is available for arginine-derived opines like octopine.[5][6]

-

Principle: This method is based on the reaction of the guanidinium group of arginine-derived opines with phenanthrenequinone, which, after a heat treatment step, produces a red-purple pigment.[5]

-

Procedure:

-

Separate the opines in the plant extract using paper electrophoresis.

-

Spray the dried electrophoretogram with a solution of phenanthrenequinone.

-

After drying, apply a heat treatment.

-

The presence of octopine is indicated by the formation of a red-purple spot.

-

-

Sensitivity: This method is sensitive to microgram quantities of the opine.[5][6]

4.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of opines, typically after a derivatization step to increase their volatility.

-

Derivatization: The extracted opines are derivatized, for example, by silylation, to make them suitable for gas chromatography.

-

Analysis: The derivatized sample is injected into the GC-MS system for separation and detection.

dot

Caption: Experimental workflow for this compound analysis.

Future Directions and Conclusion

The function of this compound in plant tissues is a multifaceted topic. While its role as a nutrient for Agrobacterium is well-established, its direct effects on the physiology of the host plant are less understood. The evidence for its promotion of tumor growth opens avenues for research into how this opine may influence plant cell division and metabolism.

Future research should focus on:

-

Investigating the effects of this compound on non-transformed plant tissues: This would help to decouple its function from the context of crown gall disease.

-

Transcriptomic and proteomic studies: Analyzing changes in gene and protein expression in plant tissues in response to this compound could reveal the signaling pathways and metabolic processes it influences.

-

Elucidating the mechanism of opine-induced tumor growth: Understanding how this compound enhances tumor proliferation at the molecular level could provide insights into plant growth regulation.

References

- 1. researchgate.net [researchgate.net]

- 2. Plant competition cues activate a singlet oxygen signaling pathway in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Agrobacterium tumefaciens responses to plant-derived signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Detection of opines by colorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Allooctopine: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of L-Allooctopine, an opine found in crown gall tumors induced by Agrobacterium tumefaciens. Opines are unique amino acid or sugar derivatives synthesized by transformed plant cells, which serve as a specific nutrient source for the inciting bacteria. This document details the biosynthesis of this compound within the tumor, its chemical properties, and the intricate signaling pathways governing its catabolism by Agrobacterium. Furthermore, this guide presents a compilation of quantitative data on a closely related opine, octopine, and provides detailed experimental protocols for the extraction, identification, and quantification of opines from crown gall tissue. The information herein is intended to be a valuable resource for researchers in plant pathology, microbiology, and professionals engaged in drug development who may leverage the unique biological interactions of the opine concept.

Introduction: The Opine Concept and this compound

Crown gall disease, incited by the soil bacterium Agrobacterium tumefaciens, represents a remarkable instance of inter-kingdom genetic transfer. The bacterium transfers a segment of its Ti (tumor-inducing) plasmid, known as the T-DNA, into the plant genome.[1] The expression of T-DNA genes in the plant cell leads to the formation of a tumor and the synthesis of specialized compounds called opines.[2] These opines are then utilized by the colonizing Agrobacterium as a source of carbon, nitrogen, and energy, a concept termed "genetic colonization."[3]

Opines are a diverse class of molecules, with one major family being the octopine family, which are derivatives of the amino acid arginine.[2] this compound, a stereoisomer of D-octopine, is a member of this family. It is a condensation product of L-arginine and D-alanine. While D-octopine is more commonly studied, this compound is also present in crown gall tumors and is recognized by the bacterial catabolic machinery. Understanding the biosynthesis and catabolism of this compound provides insight into the intricate co-evolution of Agrobacterium and its plant hosts.

Biosynthesis of this compound in Crown Gall Tumors

The synthesis of octopine-family opines in crown gall tumors is catalyzed by the enzyme octopine synthase (OCS), which is encoded by the ocs gene located on the T-DNA.[1] This enzyme facilitates the reductive condensation of an amino acid with a keto acid or, in the case of allooctopine, an amino acid.

The biosynthesis of this compound proceeds via the following reaction:

L-Arginine + D-Alanine + NADH ⇔ this compound + NAD⁺ + H₂O

The enzyme octopine synthase exhibits stereospecificity, and the formation of this compound specifically involves the condensation of L-arginine with D-alanine.

Quantitative Data

Specific quantitative data for this compound in crown gall tumors is not extensively available in the literature. However, studies have quantified the levels of its stereoisomer, D-octopine, which provides a valuable reference. The concentration of octopine can vary significantly depending on the host plant, the Agrobacterium strain, and the age of the tumor.

| Host Plant | Agrobacterium tumefaciens Strain | Octopine Concentration (µg/g fresh weight) | Reference |

| Tobacco (Nicotiana tabacum) | Various strains | 1 - 240 times higher than normal tissue | [4][5] |

| Sunflower (Helianthus annuus) | Various strains | Normal to high levels | [4][5] |

| Pinto Bean (Phaseolus vulgaris) | B6 | Growth promotion observed with exogenous application | [6] |

| Grapevine (Vitis vinifera) | Biotype 3 octopine isolates | Very large amounts compared to biotype 1 tumors | [7] |

Note: The provided data pertains to octopine in general. Further research is required to specifically quantify the differential accumulation of this compound in various crown gall tumors.

Experimental Protocols

Opine Extraction from Crown Gall Tissue

This protocol provides a general method for the extraction of opines from plant tumor tissue.

Materials:

-

Crown gall tumor tissue

-

Distilled water

-

Mortar and pestle or homogenizer

-

Microcentrifuge tubes

-

Microcentrifuge

-

Whatman 3MM chromatography paper

Procedure:

-

Excise approximately 100 mg of fresh crown gall tumor tissue.

-

Homogenize the tissue in 200 µL of distilled water using a pre-chilled mortar and pestle or a mechanical homogenizer.

-

Transfer the homogenate to a 1.5 mL microcentrifuge tube.

-

Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Carefully collect the supernatant, which contains the opine extract.

-

The extract is now ready for analysis by paper electrophoresis or HPLC. For long-term storage, freeze the extract at -20°C.

Analysis of this compound by Paper Electrophoresis

Paper electrophoresis is a classical and effective method for the separation and qualitative identification of opines.

Materials:

-

Opine extract (from section 4.1)

-

Whatman 3MM chromatography paper

-

Electrophoresis buffer (e.g., formic acid:acetic acid:water, 5:15:80, v/v/v, pH 1.9)

-

Electrophoresis apparatus

-

High voltage power supply

-

Staining solution (e.g., phenanthrenequinone reagent for guanidines)

-

Standard solutions of this compound and other opines

Procedure:

-

Cut the Whatman 3MM paper to the desired size to fit the electrophoresis apparatus.

-

Saturate the paper with the electrophoresis buffer and blot to remove excess liquid.

-

Spot approximately 5-10 µL of the opine extract onto the origin line of the paper. Also, spot the standard solutions on separate lanes.

-

Place the paper in the electrophoresis chamber, ensuring the ends are immersed in the buffer reservoirs.

-

Apply a voltage of approximately 40-60 V/cm for 1-2 hours. The exact voltage and time may need optimization.

-

After electrophoresis, remove the paper and dry it in a fume hood or oven at a moderate temperature.

-

Stain the paper with the appropriate reagent to visualize the opine spots. Guanidine-containing opines like allooctopine can be detected with phenanthrenequinone reagent, which fluoresces under UV light.

-

Compare the migration of the spots in the sample extract to the standards to identify this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC provides a more quantitative method for opine analysis.

Materials:

-

Opine extract (from section 4.1)

-

HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Reverse-phase C18 column

-

Mobile phase (e.g., a gradient of acetonitrile and water with a modifying agent like trifluoroacetic acid)

-

Standard solutions of this compound of known concentrations

Procedure:

-

Filter the opine extract through a 0.22 µm syringe filter to remove any particulate matter.

-

Prepare a series of standard solutions of this compound with known concentrations to generate a calibration curve.

-

Set up the HPLC system with the C18 column and equilibrate with the mobile phase.

-

Inject a fixed volume (e.g., 10-20 µL) of the standards and the sample extract onto the column.

-

Run the HPLC method, which will separate the components of the extract based on their polarity.

-

Detect the eluting compounds using the detector. This compound can be detected by UV absorbance at a low wavelength (e.g., 210 nm) or more specifically by mass spectrometry.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the calibration curve generated from the standards.

Agrobacterium Signaling Pathway for this compound Catabolism

Agrobacterium possesses a sophisticated regulatory system to control the uptake and catabolism of opines. The catabolism of octopine-family opines, including this compound, is primarily regulated by a LysR-type transcriptional activator known as OccR.[8][9]

The signaling pathway is initiated when this compound, present in the tumor environment, is transported into the bacterial cell. Inside the bacterium, this compound binds to the OccR protein. This binding event induces a conformational change in OccR, activating it. The activated OccR then binds to the promoter region of the occ (octopine catabolism) operon on the Ti plasmid, leading to the transcription of genes required for the uptake and degradation of octopine-family opines.[8][10] The products of the occ operon include a permease for opine transport and enzymes like octopine oxidase, which breaks down octopine and its isomers into their constituent amino acids and pyruvate.[11][12]

Conclusion and Future Directions

This compound, as an opine produced in crown gall tumors, plays a significant role in the ecological niche of Agrobacterium tumefaciens. Its biosynthesis by the plant and subsequent catabolism by the bacterium exemplify a highly evolved parasitic relationship. While the fundamental aspects of its chemistry and the signaling pathways for its utilization are understood, several areas warrant further investigation.

Future research should focus on obtaining precise quantitative data on the prevalence of this compound in various crown gall tumors and its ratio to other octopine-family opines. Elucidating the precise substrate specificity and kinetics of octopine synthase for D-alanine will provide a more complete picture of its biosynthesis. For drug development professionals, the unique enzymatic pathways involved in opine biosynthesis and catabolism could present novel targets for antimicrobial strategies or the development of biocatalysts. The specific transport systems for opines in Agrobacterium could also be exploited for the targeted delivery of antimicrobial compounds. A deeper understanding of the opine concept at the molecular level will continue to provide valuable insights into plant-microbe interactions and may open new avenues for biotechnological applications.

References

- 1. The Bases of Crown Gall Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Historical account on gaining insights on the mechanism of crown gall tumorigenesis induced by Agrobacterium tumefaciens [frontiersin.org]

- 3. Opine-Based Agrobacterium Competitiveness: Dual Expression Control of the Agrocinopine Catabolism (acc) Operon by Agrocinopines and Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection and Quantitation of Octopine in Normal Plant Tissue and in Crown Gall Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detection and quantitation of octopine in normal plant tissue and in crown gall tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BJOC - Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations [beilstein-journals.org]

- 7. mpipz.mpg.de [mpipz.mpg.de]

- 8. Transcription of the octopine catabolism operon of the Agrobacterium tumor-inducing plasmid pTiA6 is activated by a LysR-type regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Agrobacterium tumefaciens responses to plant-derived signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Opine-regulated promoters and LysR-type regulators in the nopaline (noc) and octopine (occ) catabolic regions of Ti plasmids of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transcriptional regulation and locations of Agrobacterium tumefaciens genes required for complete catabolism of octopine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of Agrobacterium tumefaciens genes that direct the complete catabolism of octopine - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Stereochemistry of L-Allooctopine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry of L-Allooctopine, a diastereomer of the naturally occurring D-octopine. This document details the synthesis, structural characterization, and biological significance of these stereoisomers, presenting quantitative data in structured tables and outlining detailed experimental protocols. Furthermore, key biochemical pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular intricacies.

Introduction to Octopine and its Stereoisomers

Octopine is a unique amino acid derivative, first discovered in octopus muscle. It plays a significant role in the anaerobic metabolism of marine invertebrates, functioning as an analog of lactate in maintaining redox balance. The stereochemistry of octopine is of critical importance as it dictates its biological activity and interaction with enzymes.

Naturally occurring octopine is D-octopine , which is formed by the reductive condensation of L-arginine and pyruvic acid. This enzymatic reaction, catalyzed by octopine dehydrogenase (ODH), is highly stereospecific. The L-configuration of the arginine backbone is retained, while the newly formed chiral center at the lactyl moiety adopts the D-configuration. In Cahn-Ingold-Prelog nomenclature, D-octopine is designated as (2S, N2-(1R)-1-carboxyethyl)-L-arginine .

The term This compound , also known as iso-octopine , refers to the diastereomer of D-octopine. In this compound, both the arginine and the lactyl moieties possess the L-configuration. Therefore, its systematic name is (2S, N2-(1S)-1-carboxyethyl)-L-arginine . The distinct spatial arrangement of these two diastereomers leads to different physical and biological properties.

Stereochemistry and Physicochemical Properties

The differing stereochemistry of D-octopine and this compound results in distinct physicochemical properties, most notably their optical rotation. The synthesis of these compounds, particularly through chemical means, often yields a mixture of diastereomers which can be separated based on their differential properties.

Table 1: Physicochemical Properties of Octopine Diastereomers

| Property | D-Octopine | This compound (iso-octopine) |

| Systematic Name | (2S, N2-(1R)-1-carboxyethyl)-L-arginine | (2S, N2-(1S)-1-carboxyethyl)-L-arginine |

| Configuration | (S,R) | (S,S) |

| Specific Optical Rotation ([(\alpha)]D) | +20.9° (in water) | +15.5° (in water) |

Note: The specific optical rotation values are key identifiers for each diastereomer.

Synthesis of Octopine Diastereomers

The synthesis of octopine can be achieved through both enzymatic and chemical methods. However, the stereochemical outcome is highly dependent on the chosen route.

Enzymatic Synthesis of D-Octopine

The biosynthesis of D-octopine is catalyzed by the enzyme octopine dehydrogenase (ODH), which exhibits a high degree of stereospecificity.

Experimental Protocol: Enzymatic Synthesis of D-Octopine

-

Reaction Mixture Preparation: A typical reaction mixture contains L-arginine, sodium pyruvate, and NADH in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Enzyme Addition: The reaction is initiated by the addition of purified octopine dehydrogenase.

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 25°C).

-

Monitoring: The progress of the reaction can be monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Purification: The resulting D-octopine can be purified using ion-exchange chromatography.

Chemical Synthesis of D-Octopine and this compound

Chemical synthesis of octopine, for instance, through the reaction of L-arginine with (\alpha)-bromopropionic acid, typically results in a mixture of the two diastereomers, D-octopine and this compound (iso-octopine).[1][2] The separation of these diastereomers is a crucial subsequent step.

Experimental Protocol: Chemical Synthesis and Separation of Octopine Diastereomers

-

Reaction: L-arginine is reacted with racemic (\alpha)-bromopropionic acid in an aqueous solution, with the pH maintained in the alkaline range (e.g., using barium hydroxide).

-

Removal of Reagents: Excess reagents and by-products are removed. For instance, barium ions can be precipitated with sulfuric acid, and bromide ions with silver carbonate.

-

Diastereomer Separation: The resulting mixture of D-octopine and this compound can be separated by fractional crystallization from aqueous ethanol. D-octopine, being less soluble, crystallizes first.

-

Purification: Further purification can be achieved by recrystallization and verified by measuring the specific optical rotation.

Spectroscopic Characterization

Table 2: Predicted 1H NMR and 13C NMR Chemical Shifts for Octopine Diastereomers

| Assignment | D-Octopine (Predicted) | This compound (Predicted) |

| 1H NMR ((\delta) ppm) | ||

| Lactyl-CH3 | ~1.4 (d) | ~1.4 (d) |

| Arg-(\beta)-CH2 | ~1.7-1.9 (m) | ~1.7-1.9 (m) |

| Arg-(\gamma)-CH2 | ~1.6-1.8 (m) | ~1.6-1.8 (m) |

| Arg-(\delta)-CH2 | ~3.2 (t) | ~3.2 (t) |

| Lactyl-(\alpha)-CH | ~3.5 (q) | ~3.5 (q) |

| Arg-(\alpha)-CH | ~3.7 (t) | ~3.7 (t) |

| 13C NMR ((\delta) ppm) | ||

| Lactyl-CH3 | ~18 | ~18 |

| Arg-(\gamma)-CH2 | ~25 | ~25 |

| Arg-(\beta)-CH2 | ~29 | ~29 |

| Arg-(\delta)-CH2 | ~41 | ~41 |

| Lactyl-(\alpha)-CH | ~58 | ~58 |

| Arg-(\alpha)-CH | ~60 | ~60 |

| Guanidinium-C | ~157 | ~157 |

| Arg-COOH | ~175 | ~175 |

| Lactyl-COOH | ~178 | ~178 |

Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions. The key distinction between the diastereomers would be observable in high-resolution spectra due to subtle differences in the chemical environment of the nuclei.

Biological Activity and Significance

The biological activity of octopine is intrinsically linked to its stereochemistry. The enzyme octopine dehydrogenase, found in marine invertebrates, is highly specific for D-octopine.

Table 3: Biological Activity of Octopine Diastereomers

| Diastereomer | Role in Anaerobic Metabolism (Invertebrates) | Substrate for Octopine Dehydrogenase |

| D-Octopine | Primary product; maintains redox balance | Yes |

| This compound | Not a natural product of ODH | Not a primary substrate |

The metabolic pathway involving D-octopine is a key adaptation for anaerobic conditions in certain marine species. During intense muscular activity, when oxygen supply is limited, glycolysis produces pyruvate and NADH. Octopine dehydrogenase then catalyzes the condensation of pyruvate and L-arginine, consuming NADH in the process and regenerating NAD+. This allows glycolysis to continue producing ATP.

Conclusion

The stereochemistry of this compound (iso-octopine) is defined by an (S,S) configuration, distinguishing it from the naturally occurring D-octopine with an (S,R) configuration. This seemingly subtle difference in the spatial arrangement of the lactyl moiety has profound implications for its physicochemical properties, particularly its optical rotation, and its biological activity. While D-octopine is the specific product and substrate of octopine dehydrogenase in the anaerobic metabolism of marine invertebrates, this compound is not a natural product of this enzyme. The chemical synthesis of octopine typically yields a mixture of both diastereomers, which can be separated by methods such as fractional crystallization. A thorough understanding of the stereochemistry of these molecules is paramount for researchers in the fields of natural product chemistry, enzymology, and drug development, where stereoisomeric purity is often a critical determinant of function and efficacy. Further research into the potential biological activities of this compound could reveal novel pharmacological properties.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of L-Allooctopine from L-Arginine

For Researchers, Scientists, and Drug Development Professionals

Introduction